molecular formula C18H22FN3O3 B2672716 2-({1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine CAS No. 2380087-00-1

2-({1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine

Cat. No.: B2672716
CAS No.: 2380087-00-1
M. Wt: 347.39
InChI Key: LJXVTHWRQMSNBE-UHFFFAOYSA-N
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Description

2-({1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine is a complex organic compound that features a piperidine ring, a fluoropyrimidine moiety, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the dimethoxyphenyl group and the fluoropyrimidine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

2-({1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and receptor binding due to its unique structure.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-enone
  • Pinacol boronic esters
  • EF24 analogs

Uniqueness

Compared to similar compounds, 2-({1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3/c1-23-16-7-13(8-17(9-16)24-2)12-22-5-3-15(4-6-22)25-18-20-10-14(19)11-21-18/h7-11,15H,3-6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXVTHWRQMSNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCC(CC2)OC3=NC=C(C=N3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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